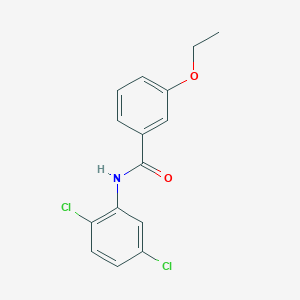
N-(2,5-dichlorophenyl)-3-ethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dichlorophenyl)-3-ethoxybenzamide is a useful research compound. Its molecular formula is C15H13Cl2NO2 and its molecular weight is 310.2g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biological Activities
N-(2,5-dichlorophenyl)-3-ethoxybenzamide has been investigated for its antimicrobial and anticancer properties . Research indicates that compounds with similar structures exhibit significant biological activities, including:
- Antimicrobial Activity : Compounds in the benzamide class have shown efficacy against various bacterial and fungal strains. The presence of halogens (like chlorine) in the structure often enhances these activities by increasing lipophilicity and altering the compound's interaction with microbial membranes.
- Anticancer Properties : Studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Its structural analogs have been noted to target specific pathways involved in tumor growth.
Therapeutic Applications
The therapeutic applications of this compound can be categorized into several key areas:
- Cancer Treatment : Due to its potential anticancer properties, this compound is being explored as a candidate for developing new chemotherapeutic agents. Its ability to selectively target cancer cells while sparing normal cells is a significant focus of ongoing research.
- Neurological Disorders : Emerging studies indicate that compounds related to this compound may play a role in modulating neurotransmitter systems, potentially offering therapeutic benefits for conditions like schizophrenia or depression.
Case Studies and Research Findings
Several studies provide insights into the effectiveness of this compound:
- A study published in a peer-reviewed journal highlighted its cytotoxic effects on various cancer cell lines , demonstrating IC50 values comparable to established chemotherapeutics .
- Another research effort focused on its antimicrobial efficacy , revealing that it inhibits the growth of both Gram-positive and Gram-negative bacteria .
Summary of Research Findings
The following table summarizes key findings from recent studies on this compound:
Eigenschaften
Molekularformel |
C15H13Cl2NO2 |
|---|---|
Molekulargewicht |
310.2g/mol |
IUPAC-Name |
N-(2,5-dichlorophenyl)-3-ethoxybenzamide |
InChI |
InChI=1S/C15H13Cl2NO2/c1-2-20-12-5-3-4-10(8-12)15(19)18-14-9-11(16)6-7-13(14)17/h3-9H,2H2,1H3,(H,18,19) |
InChI-Schlüssel |
MAZONRWISDWOIA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl |
Kanonische SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















